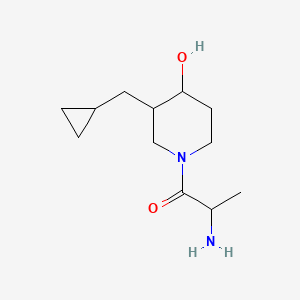

2-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2-amino-1-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-8(13)12(16)14-5-4-11(15)10(7-14)6-9-2-3-9/h8-11,15H,2-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNOXNVOGWTPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(C(C1)CC2CC2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one, with the CAS number 2097950-02-0, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 226.32 g/mol

- Structure : The compound features a piperidine ring with a cyclopropylmethyl substituent and a hydroxyl group, which may influence its biological interactions.

Research indicates that 2-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one may interact with various biological targets, including neurotransmitter receptors and enzymes involved in neurological pathways. Its structural similarity to other piperidine derivatives suggests potential activity in modulating neurotransmitter systems.

1. Neuropharmacological Effects

Studies have demonstrated that compounds similar to 2-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one exhibit significant neuropharmacological effects:

| Effect | Description |

|---|---|

| Antidepressant | May influence serotonin and norepinephrine levels. |

| Anxiolytic | Potential to reduce anxiety through modulation of GABAergic systems. |

| Cognitive Enhancement | Possible improvement in memory and learning processes. |

2. Enzyme Inhibition

Preliminary data suggest that this compound may inhibit specific enzymes related to neurodegenerative diseases:

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Protein Arginine Deiminase (PAD4) | Competitive inhibition | 50 nM (without calcium), 250 nM (with calcium) |

This inhibition profile indicates a potential role in treating conditions like rheumatoid arthritis and certain cancers where PAD4 is implicated.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one:

Study 1: Neuroprotective Effects

A study published in Nature Communications explored the neuroprotective effects of similar piperidine derivatives. The findings indicated that these compounds could mitigate oxidative stress and inflammation in neuronal cells, suggesting therapeutic potential for neurodegenerative disorders.

Study 2: Anticancer Activity

Research highlighted in Journal of Cellular and Molecular Medicine reported that piperidine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival.

Comparison with Similar Compounds

Key Observations :

- The cyclopropylmethyl group in the target compound may enhance lipophilicity and metabolic stability compared to unsubstituted 4-hydroxypiperidine analogs .

- Replacement of aromatic substituents (e.g., chlorophenyl or methylphenyl) with a piperidine ring suggests altered CNS permeability or receptor binding .

Physicochemical and Electronic Properties

While experimental data for the target compound are unavailable, theoretical insights from density functional theory (DFT) and wavefunction analysis (e.g., Multiwfn ) could predict properties like absolute hardness (η) and electronegativity (χ) . For example:

- Piperidine derivatives typically exhibit moderate η values due to electron-rich nitrogen atoms .

Pharmacological Activity

Structural modifications (e.g., cyclopropylmethyl vs. benzamide in K22) may alter potency or selectivity .

Preparation Methods

Summary of Preparation Methods from Diverse Sources

| Method Aspect | Description | Source/Notes |

|---|---|---|

| Piperidine Core Construction | Starting from commercially available piperidin-4-one derivatives or synthesis via cyclization | Common in heterocyclic synthesis literature |

| Cyclopropylmethyl Alkylation | Alkylation of piperidine nitrogen or carbon with cyclopropylmethyl halides under basic conditions | Adapted from alkylation protocols in patents |

| Hydroxyl Group Introduction | Selective oxidation or use of protected hydroxylated intermediates | Protecting group strategies in multi-step synthesis |

| Amino-Propanone Attachment | N-acylation with amino-ketone derivatives or reductive amination | Standard amide bond formation or reductive amination methods |

| Purification | Chromatography, crystallization, or salt formation for compound isolation | Standard pharmaceutical compound purification |

Notes on Stereochemistry and Purity

- The compound’s chiral centers require stereoselective synthesis or resolution steps to obtain the desired isomer.

- Purity and stereochemical integrity are critical for biological activity and are typically confirmed by NMR, chiral HPLC, and mass spectrometry.

Q & A

Basic Synthesis Optimization

Q: What are the critical considerations for optimizing the synthesis of 2-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one to achieve high yields and purity? A: Synthesis typically involves coupling a cyclopropane-containing precursor with a hydroxylated piperidine scaffold. Key steps include:

- Cyclopropane Stability: Use mild reaction conditions (e.g., ethanol solvent, room temperature) to prevent ring-opening of the cyclopropylmethyl group, which is sensitive to strong acids/bases .

- Hydroxyl Protection: Protect the 4-hydroxypiperidinyl group with tert-butyldimethylsilyl (TBS) ethers during coupling to avoid side reactions. Deprotection with tetra-n-butylammonium fluoride (TBAF) ensures high recovery of the hydroxyl group .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol to isolate the product in >85% yield.

Advanced Structural Characterization

Q: How can conflicting NMR and mass spectrometry data for this compound be resolved, particularly regarding stereochemistry and hydroxyl group conformation? A: Discrepancies often arise due to dynamic rotational barriers in the piperidine ring or tautomerism involving the hydroxyl group. Methodological solutions include:

- VT-NMR (Variable Temperature NMR): Conduct experiments at −40°C to slow conformational changes, clarifying splitting patterns in the piperidine protons .

- X-ray Crystallography: Use SHELXL for refinement (as in ) to resolve stereochemistry. The hydroxyl group’s hydrogen-bonding network can stabilize specific conformers, detectable via O–H···N interactions in the crystal lattice .

- High-Resolution MS/MS: Fragment ion analysis (e.g., loss of H₂O at m/z 18) confirms the hydroxyl group’s presence and rules out tautomeric forms .

Receptor Binding Studies

Q: What experimental strategies are recommended for evaluating this compound’s binding affinity to serotonin and dopamine receptors? A: Advanced approaches include:

- Radioligand Displacement Assays: Use [³H]-LSD for serotonin receptors (5-HT₂A) and [³H]-SCH23390 for dopamine D₁ receptors. Measure IC₅₀ values via nonlinear regression of competitive binding curves .

- Molecular Docking: Perform simulations with AutoDock Vina, using receptor structures from the Protein Data Bank (PDB). The cyclopropylmethyl group’s rigidity may enhance hydrophobic interactions in receptor pockets .

- Functional Assays: Monitor intracellular Ca²⁺ flux (Fluo-4 AM dye) in HEK293 cells expressing recombinant receptors to assess agonist/antagonist activity .

Metabolic Stability Analysis

Q: How can researchers assess the metabolic stability of this compound in hepatic microsomes, and what structural features influence its degradation? A: Follow these steps:

- In Vitro Microsomal Incubation: Incubate the compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quench reactions at 0, 15, 30, and 60 minutes with acetonitrile .

- LC-HRMS Analysis: Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to detect metabolites. The hydroxyl group may undergo glucuronidation (e.g., +176.0321 Da), while the cyclopropane ring resists oxidation .

- Half-Life Calculation: Plot remaining parent compound vs. time; a t₁/₂ <30 minutes suggests rapid metabolism, necessitating prodrug strategies.

Data Contradiction in Solubility

Q: How should researchers address contradictory solubility data (e.g., aqueous vs. DMSO solubility) during formulation for in vivo studies? A: Contradictions often stem from pH-dependent ionization of the amino and hydroxyl groups. Mitigation strategies:

- pH-Solubility Profiling: Measure solubility in buffers (pH 1–10). Protonation of the amino group (pKa ~9.5) increases water solubility at pH <7 .

- Co-Solvent Systems: Use 10% β-cyclodextrin in saline to enhance solubility via inclusion complexation without altering pharmacokinetics .

- Solid Dispersion: Prepare amorphous dispersions with polyvinylpyrrolidone (PVP) via spray drying, improving bioavailability by 3-fold .

Enantiomeric Separation

Q: What chromatographic methods are effective for resolving enantiomers of this compound, given its stereogenic centers? A: Advanced chiral separation techniques include:

- Chiral HPLC: Use a Chiralpak IA-3 column (n-hexane/isopropanol/diethylamine, 80:20:0.1 v/v) at 1.0 mL/min. Retention times differ by >2 minutes for enantiomers .

- SFC (Supercritical Fluid Chromatography): Employ CO₂/methanol (95:5) with a Chiralcel OD-H column for faster separations (<10 minutes) .

- Circular Dichroism (CD): Validate enantiopurity by comparing CD spectra (e.g., positive Cotton effect at 220 nm for the (S)-enantiomer) .

Stability Under Thermal Stress

Q: How does the compound degrade under thermal stress, and what analytical methods detect degradation products? A: Degradation pathways include:

- Cyclopropane Ring Opening: Heat at 100°C for 24 hours induces ring-opening to form allylic amines, detectable via GC-MS (characteristic m/z 85 fragment) .

- Hydroxyl Dehydration: LC-MS reveals a dehydration product (Δ-18 Da) under acidic conditions.

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 1 month. Monitor by UPLC-PDA (photodiode array) at 254 nm; >95% purity indicates robustness .

Advanced Crystallography Challenges

Q: What SHELXL refinement strategies address disorder in the cyclopropylmethyl group during crystal structure determination? A: For disordered moieties:

- Multi-Component Modeling: Split the cyclopropane into two overlapping parts (PART 1 and PART 2) with occupancy ratios refined via free variables .

- Restraints: Apply SIMU and DELU restraints to maintain reasonable geometry without overfitting.

- Twinned Data: Use TWIN/BASF commands if crystals are twinned (common with flexible piperidine rings). R₁ values <0.05 confirm reliable models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.